4-(10H-Phenoxazin-10-yl)benzaldehyde

TADF OLED Organic Electronics

This aldehyde is a critical donor precursor for high-efficiency TADF emitters. Its unique phenoxazine core enables small ΔEST (<0.15 eV) for high EQE (>22%) and efficient exciton harvesting in neat films. Ideal for R&D seeking to eliminate complex host-dopant systems in OLED manufacturing.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
Cat. No. B8224460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10H-Phenoxazin-10-yl)benzaldehyde
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C=O
InChIInChI=1S/C19H13NO2/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H
InChIKeyCPOUKOZMTLVFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(10H-Phenoxazin-10-yl)benzaldehyde: Technical Specifications and Structural Baseline for OLED and TADF Procurement


4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5, MF: C19H13NO2, MW: 287.3 g/mol) is a specialized organic building block characterized by a strong electron-donating phenoxazine core conjugated to a para-substituted benzaldehyde group . This structural motif serves as a critical precursor for synthesizing advanced donor-acceptor (D-A) thermally activated delayed fluorescence (TADF) emitters and organic semiconductors, with commercial availability typically at 96-98% purity .

Why 4-(10H-Phenoxazin-10-yl)benzaldehyde Cannot Be Replaced by Standard Carbazole or Acridine Aldehyde Analogs in High-Performance OLEDs


The performance of D-A TADF emitters is critically dependent on the electron-donating strength of the donor moiety. Direct substitution with common carbazole- or acridine-based aldehyde building blocks leads to substantially inferior device performance due to larger singlet-triplet energy gaps (ΔEST) and reduced exciton harvesting [1]. The unique electronic structure of the phenoxazine core in 4-(10H-Phenoxazin-10-yl)benzaldehyde is essential for achieving the small ΔEST values required for efficient reverse intersystem crossing (RISC) and, consequently, high external quantum efficiency (EQE) in OLEDs [1].

Quantitative Evidence for Selecting 4-(10H-Phenoxazin-10-yl)benzaldehyde as a Superior Donor Precursor


Enhanced Electron-Donating Ability: A 4x EQE Improvement and 38% Smaller ΔEST vs. Carbazole Analogs

In a direct comparison of TADF emitters (PCDMB vs. CCDMB) differing only in the electron-donor moiety (phenoxazine vs. carbazole), the phenoxazine-based material demonstrated a significantly smaller singlet-triplet energy gap (ΔEST) and a dramatically higher external quantum efficiency (EQE) [1]. This directly correlates to the superior electron-donating ability of the phenoxazine core present in 4-(10H-Phenoxazin-10-yl)benzaldehyde.

TADF OLED Organic Electronics

Proven Building Block for World-Record Non-Doped OLED Performance

The 4-(phenoxazin-10-yl)benzoyl group, derived directly from 4-(10H-Phenoxazin-10-yl)benzaldehyde, has been established as a key functional moiety for constructing aggregation-induced delayed fluorescence (AIDF) materials. Luminogens containing this group have been reported as the most efficient non-doped OLEDs, achieving nearly 100% exciton utilization and negligible efficiency roll-off [1].

AIDF Non-Doped OLED Exciton Utilization

High Thermal Stability: Benchmarking with Phenoxazine Derivatives for Robust Device Fabrication

Compounds containing the phenoxazine core are known for their high thermal stability, a critical parameter for vacuum thermal evaporation (VTE) processes used in OLED manufacturing. Studies on phenoxazine derivatives report initial thermal degradation temperatures (Td) in the range of 338–354 °C [1], ensuring compatibility with high-temperature fabrication without decomposition.

Thermal Stability Material Processing OLED Lifetime

Recommended Procurement Scenarios for 4-(10H-Phenoxazin-10-yl)benzaldehyde Based on Validated Performance


Synthesis of High-Efficiency TADF Emitters for Next-Generation OLED Displays

For R&D and production teams aiming to develop green TADF OLEDs with EQE exceeding 20%, 4-(10H-Phenoxazin-10-yl)benzaldehyde is the preferred donor precursor. It enables the synthesis of materials with the small ΔEST (<0.15 eV) and strong electron-donating properties necessary for efficient triplet harvesting, as validated by the 22.3% EQE achieved in PCDMB-based devices compared to 5.5% for carbazole-based analogs [1].

Development of Non-Doped OLED Architectures for Simplified and Cost-Effective Fabrication

Procurement of this aldehyde is recommended for programs focused on eliminating the need for complex host-dopant systems in OLED manufacturing. Derivatives of this compound have been shown to yield AIDF materials that function efficiently in neat films, achieving nearly 100% exciton utilization and negligible efficiency roll-off [1]. This enables simpler device structures, reducing material costs and manufacturing complexity.

Fabrication of Thermally Robust OLED Devices via Vacuum Thermal Evaporation (VTE)

For manufacturing processes utilizing VTE, the high thermal stability of the phenoxazine core (Td ~338–354 °C) makes 4-(10H-Phenoxazin-10-yl)benzaldehyde a reliable building block [1]. It ensures that the final emitter materials can be sublimed and deposited without thermal degradation, a critical requirement for achieving uniform thin films and consistent device performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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